molecular formula C20H20FN5O B12244271 2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B12244271
M. Wt: 365.4 g/mol
InChI Key: VUHUKXYYUZWYRR-UHFFFAOYSA-N
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Description

2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique structure combining a fluoropyridine moiety, an octahydropyrrolo[3,4-c]pyrrole ring, and a benzodiazole unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tetrabutylammonium fluoride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the benzodiazole unit can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3-chloropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
  • 2-[5-(3-bromopyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Uniqueness

The presence of the fluorine atom in 2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole imparts unique electronic properties, such as increased electronegativity and reduced basicity, compared to its chloro- and bromo- analogues. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications.

Properties

Molecular Formula

C20H20FN5O

Molecular Weight

365.4 g/mol

IUPAC Name

(3-fluoropyridin-4-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C20H20FN5O/c1-24-18-5-3-2-4-17(18)23-20(24)26-11-13-9-25(10-14(13)12-26)19(27)15-6-7-22-8-16(15)21/h2-8,13-14H,9-12H2,1H3

InChI Key

VUHUKXYYUZWYRR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=C(C=NC=C5)F

Origin of Product

United States

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